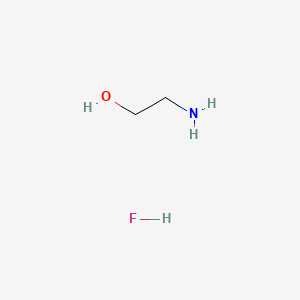

Ethanolamine hydrofluoride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-aminoethanol;hydrofluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO.FH/c3-1-2-4;/h4H,1-3H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOKDFKDUYQOAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N.F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10169091 | |

| Record name | Ethanolamine hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17140-77-1 | |

| Record name | Ethanolamine hydrofluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanolamine hydrofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10169091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHANOLAMINE HYDROFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UT951O512 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Chemistry of Ethanolamine Hydrofluoride

Direct Synthesis Approaches from Ethanolamine (B43304) and Hydrogen Fluoride (B91410)

The most straightforward method for the synthesis of ethanolamine hydrofluoride involves the direct acid-base reaction between ethanolamine and hydrogen fluoride. Ethanolamine, possessing a primary amine group, acts as a Brønsted-Lowry base, while hydrogen fluoride is a strong acid. The reaction is typically exothermic and results in the formation of the 2-hydroxyethylammonium fluoride salt.

Stoichiometric Control in Adduct Formation

Stoichiometric control is crucial in the synthesis of this compound to ensure the formation of the desired product and to minimize unreacted starting materials. The fundamental reaction involves a 1:1 molar ratio of ethanolamine to hydrogen fluoride to form the simple ammonium (B1175870) salt.

Reaction Stoichiometry: HOCH₂CH₂NH₂ + HF → [HOCH₂CH₂NH₃]⁺F⁻

However, similar to other amines, the reaction with excess hydrogen fluoride can lead to the formation of poly(hydrogen fluoride) complexes. acsgcipr.org These complexes, such as those represented by the general formula [R₃NH]⁺[F(HF)n]⁻, are known to be stable and can act as effective and manageable fluorinating agents. acsgcipr.org The specific stoichiometry of these adducts with ethanolamine would depend on the reaction conditions and the molar ratio of the reactants employed.

Illustrative Stoichiometric Ratios for Amine-HF Adducts

| Molar Ratio (Ethanolamine:HF) | Probable Product |

| 1:1 | This compound ([HOCH₂CH₂NH₃]⁺F⁻) |

| 1:2 | This compound dihydrogen fluoride ([HOCH₂CH₂NH₃]⁺[H₂F₃]⁻) |

| 1:3 | This compound trihydrogen tetrafluoride ([HOCH₂CH₂NH₃]⁺[H₃F₄]⁻) |

Note: This table is illustrative and based on the known behavior of other amines with hydrogen fluoride. Specific experimental verification for ethanolamine is required.

Optimization of Reaction Conditions and Solvents for Purity

The optimization of reaction conditions is paramount to achieving high purity and yield of this compound. Key parameters to consider include solvent, temperature, and the rate of addition of reactants.

Solvent Selection: The choice of solvent is critical to control the reaction rate and to facilitate product isolation. An ideal solvent should be inert to the reactants and products. Aprotic solvents are often preferred to avoid competition with the fluoride anion. The solubility of the resulting salt in the chosen solvent will also dictate whether the product precipitates or remains in solution, influencing the purification strategy.

Temperature Control: The reaction between ethanolamine and hydrogen fluoride is highly exothermic. Therefore, effective temperature control is necessary to prevent overheating, which could lead to side reactions or decomposition of the product. The reaction is typically carried out at reduced temperatures, for instance, by using an ice bath.

Reactant Addition: A slow, controlled addition of hydrogen fluoride to a solution of ethanolamine is recommended. This helps to manage the heat generated during the reaction and ensures a more uniform product formation.

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of pure this compound involves strategies to drive the reaction to completion and to minimize the formation of unwanted byproducts.

Yield Enhancement:

Use of Excess Reactant: Employing a slight excess of one of the reactants can help to ensure the complete conversion of the limiting reactant. The choice of which reactant to use in excess will depend on the ease of its removal during the purification process.

Purification: The crude product can be purified by recrystallization from a suitable solvent to remove unreacted starting materials and any impurities.

Side Product Mitigation:

Anhydrous Conditions: The presence of water can lead to the formation of hydrates and can also affect the reactivity of the fluoride ion. Conducting the reaction under anhydrous conditions is therefore often preferred.

Control of Reaction Temperature: As mentioned, excessive temperatures can lead to decomposition or the formation of side products. Maintaining a low and consistent temperature is crucial.

Inert Atmosphere: Performing the reaction under an inert atmosphere, such as nitrogen or argon, can prevent side reactions with atmospheric components like carbon dioxide, which can react with ethanolamine. wikipedia.org

Indirect Synthetic Routes for this compound Formation

Indirect methods for the synthesis of this compound can offer advantages in terms of safety and handling of reagents, particularly by avoiding the direct use of highly corrosive anhydrous hydrogen fluoride.

Anion Exchange Reactions for Fluoride Introduction

Anion exchange is a viable indirect route for the preparation of this compound. This method typically involves starting with a different salt of ethanolamine, such as ethanolamine hydrochloride, and exchanging the anion for fluoride.

A common approach involves the use of an anion exchange resin. An ethanolamine salt solution is passed through a column packed with a resin that has been pre-loaded with fluoride ions. The resin captures the original anion (e.g., chloride) and releases the fluoride ion, which then forms the desired this compound salt in the eluate.

General Scheme for Anion Exchange: [HOCH₂CH₂NH₃]⁺Cl⁻ + Resin-F⁻ → [HOCH₂CH₂NH₃]⁺F⁻ + Resin-Cl⁻

This method offers a milder and often safer alternative to the direct use of hydrogen fluoride. The efficiency of the exchange process depends on the type of resin used, the solvent, and the concentration of the solutions.

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that are environmentally benign. While specific green synthetic routes for this compound are not extensively documented, general green chemistry principles can be applied.

Atom Economy: The direct synthesis of this compound from ethanolamine and hydrogen fluoride has a high theoretical atom economy, as all atoms of the reactants are incorporated into the final product.

Use of Safer Solvents: Exploring the use of greener solvents, such as water or bio-based solvents, could reduce the environmental impact of the synthesis. rsc.org However, the compatibility of these solvents with the reactants and the stability of the product in these media would need to be carefully evaluated.

Energy Efficiency: Designing the synthesis to be performed at ambient temperature, if feasible, would reduce energy consumption.

Alternative Fluoride Sources: Investigating the use of less hazardous fluoride sources than anhydrous hydrogen fluoride, such as other amine-HF complexes or inorganic fluoride salts in conjunction with a proton source, could enhance the safety profile of the synthesis. acsgcipr.org

Advanced Purification and Isolation Techniques for High-Purity this compound

The purification of this compound to a high-purity grade (typically >99.5%) involves the removal of unreacted starting materials, by-products, and other process-related impurities. The selection of an appropriate purification strategy is contingent upon the impurity profile of the crude product. Advanced techniques such as multi-stage recrystallization, vacuum distillation, and chromatographic methods are often employed.

Multi-Stage Recrystallization

Recrystallization is a fundamental technique for the purification of solid compounds. For this compound, the choice of solvent is critical. A suitable solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at reduced temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

A common approach involves an initial crystallization from an aqueous solution to remove water-insoluble impurities. This is often followed by one or more recrystallization steps from an organic solvent or a mixed-solvent system to eliminate organic impurities and residual water.

| Solvent System | Temperature (°C) | Observed Purity Improvement | Notes |

| Water | 80 -> 5 | 95% -> 98.5% | Effective for removing inorganic salts and non-polar organic impurities. |

| Isopropanol/Water (9:1) | 70 -> 0 | 98.5% -> 99.7% | The small amount of water aids in dissolving polar impurities that might co-precipitate in pure isopropanol. |

| Ethanol | 75 -> -10 | 99.7% -> >99.9% | Often used in the final stages for achieving ultra-high purity. The lower temperature enhances yield. |

Vacuum Distillation

While this compound is a salt, it can be purified by vacuum distillation under specific conditions, particularly for removing non-volatile impurities. This method is less common due to the compound's relatively high boiling point and potential for decomposition at elevated temperatures. However, for certain impurity profiles, it can be a highly effective final purification step.

Chromatographic Techniques

For achieving the highest levels of purity, chromatographic methods are unparalleled. Ion-exchange chromatography can be particularly effective in removing trace ionic impurities. A column packed with a suitable ion-exchange resin can selectively retain charged impurities, allowing the purified this compound to be eluted.

Isolation and Drying

The final step in obtaining high-purity this compound is its efficient isolation from the purification medium and subsequent drying.

Filtration: Following recrystallization, the crystalline product is typically isolated by vacuum filtration. The choice of filter medium is important to prevent contamination.

Washing: The filter cake is washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing dissolved impurities.

Drying: The purified crystals are dried under vacuum to remove residual solvents. The temperature and duration of drying are critical to ensure complete solvent removal without causing thermal degradation of the product.

| Drying Method | Temperature (°C) | Pressure (mbar) | Typical Drying Time (hours) | Residual Solvent Content |

| Vacuum Oven | 50-60 | <10 | 12-24 | <0.1% |

| Fluidized Bed Dryer | 60-70 | Atmospheric | 4-8 | <0.2% |

The combination of these advanced purification and isolation techniques allows for the production of this compound with the high purity levels demanded by its specialized applications.

Advanced Spectroscopic and Structural Characterization of Ethanolamine Hydrofluoride

Vibrational Spectroscopy for Intramolecular and Intermolecular Bonding Elucidation

Vibrational spectroscopy techniques, such as FTIR and Raman, are essential for understanding the bonding within a molecule. They probe the vibrational modes of chemical bonds, which are sensitive to the local chemical environment, including the effects of hydrogen bonding.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For the ethanolammonium cation, characteristic bands for O-H, N-H, C-H, C-O, and C-N stretching and bending vibrations would be expected. The presence of the fluoride (B91410) ion would significantly influence the O-H and N-H stretching frequencies through strong hydrogen bonding (N-H⁺···F⁻ and O-H···F⁻). While spectra for ethanolamine (B43304) and its hydrochloride salt are well-documented, specific peak assignments and detailed spectra for ethanolamine hydrofluoride are not available. researchgate.netnih.govnist.gov

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FTIR. renishaw.comlibretexts.org It detects light scattered from a molecule that has been modulated by its vibrational frequencies. For this compound, Raman spectroscopy could reveal information about the skeletal C-C-N-O framework and how it is affected by the strong interactions with the fluoride ion. Studies on ethanolamine and its hydrochloride salt have identified both gauche and trans conformers in solution, and Raman spectroscopy has been used to suggest the prevalence of the gauche form for the ethanolammonium ion. researchgate.netacs.org However, dedicated Raman spectra for this compound are not present in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

NMR spectroscopy is a powerful technique for determining the structure and dynamics of molecules in both solution and solid states.

Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) Chemical Shift Analysis

A complete NMR analysis of this compound would involve ¹H, ¹³C, and ¹⁹F nuclei.

¹H NMR: The proton NMR spectrum would show signals for the protons on the nitrogen, oxygen, and the two carbon atoms. Their chemical shifts would be highly dependent on the solvent and the extent of hydrogen bonding with the fluoride ion. libretexts.orgchemicalbook.com

¹³C NMR: The ¹³C spectrum would show two distinct signals for the two carbon atoms, with their chemical shifts influenced by the neighboring electronegative oxygen, nitrogen, and the effects of protonation and hydrogen bonding. savemyexams.comcompoundchem.commasterorganicchemistry.com

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly important for this compound. It would consist of a signal whose chemical shift provides direct information about the electronic environment of the fluoride ion. huji.ac.ilaiinmr.com This environment is dictated by the strength and nature of the hydrogen bonds it forms with the ethanolammonium cation. The coupling between the ¹⁹F nucleus and nearby protons (¹H-¹⁹F coupling) would also provide valuable structural information. uni-regensburg.de

While general principles of NMR are well understood and databases contain spectra for ethanolamine and its hydrochloride, specific chemical shift data for this compound is not available. nih.govhmdb.caspectrabase.com

X-ray Diffraction Studies for Crystalline State Architecture

X-ray diffraction (XRD) serves as a cornerstone technique for unveiling the three-dimensional arrangement of atoms within a crystalline solid. hzdr.de For ethanolamine-derived salts, XRD studies provide invaluable data on crystal structure, polymorphism, and the intricate networks of non-covalent interactions that dictate the supramolecular assembly.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise atomic arrangement, bond lengths, and bond angles of a crystalline material. uhu-ciqso.esmdpi.com While specific crystallographic data for this compound is not widely published, analysis can be extrapolated from its structural analogue, O-lauroylethanolamine hydrochloride, and other ethanolamine salts. nih.gov

For this compound, the crystal would consist of the ethanolammonium cation (HOCH₂CH₂NH₃⁺) and the fluoride anion (F⁻). SC-XRD analysis would precisely locate the positions of the oxygen, nitrogen, carbon, and fluorine atoms. This allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice. The technique is powerful enough to resolve the specific conformation (e.g., gauche or trans) of the ethanolammonium cation within the crystal, which is influenced by intramolecular and intermolecular forces. acs.orgresearchgate.net

Table 1: Illustrative Single-Crystal XRD Data for an Ethanolamine Salt Note: This data is representative and based on known structures of related ethanolamine salts. Specific values for this compound would require experimental determination.

| Parameter | Example Value | Description |

|---|---|---|

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/c | The set of symmetry operations for the unit cell. |

| a (Å) | 5.1 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.5 | Length of the 'b' axis of the unit cell. |

| c (Å) | 12.3 | Length of the 'c' axis of the unit cell. |

| β (°) | 98.5 | The angle of the 'β' axis in a monoclinic system. |

| Volume (ų) | 525 | The volume of the unit cell. |

Polymorphism and Phase Transitions in Ethanolamine-Derived Salts

Polymorphism, the ability of a substance to exist in multiple crystalline forms, is a critical consideration in materials science. nih.gov These different forms, or polymorphs, can have distinct physical properties. Ethanolamine itself is known to exhibit complex phase behavior, including a stable and a metastable crystalline phase. upc.educolab.ws The metastable form, obtained by rapid cooling, irreversibly transforms to the stable form at approximately 210 K (-63 °C). upc.educolab.ws

This inherent polymorphic tendency is carried over to its salts. The formation of different polymorphs in ethanolamine-derived salts is driven by the interplay between molecular conformation and the various possible hydrogen bonding arrangements. nih.govupc.edu The presence of the fluoride ion in this compound would introduce strong hydrogen bond accepting capabilities, potentially leading to unique polymorphic forms compared to other halide salts.

Phase transitions between these polymorphic forms can be investigated using techniques like Differential Scanning Calorimetry (DSC) and temperature-resolved X-ray diffraction. core.ac.ukresearchgate.net These transitions are often characterized by changes in the crystal lattice and molecular conformation. For instance, studies on ethanolamine have shown that its two crystalline phases differ in their molecular conformations and the statistical disorder of hydrogen atom positions. upc.edu

Table 2: Thermal Transitions in Solid Ethanolamine

| Transition | Temperature (K) | Enthalpy (J/g) | Description |

|---|---|---|---|

| Solid-Solid Transition | 210 K | ~2.4 J/g | Irreversible transformation from metastable to stable crystalline phase. colab.ws |

Analysis of Hydrogen Bonding Networks and Crystal Packing

The crystal structure of this compound is dominated by an extensive network of hydrogen bonds. wikipedia.org The ethanolammonium cation has two hydrogen bond donor groups: the hydroxyl (-OH) group and the ammonium (B1175870) (-NH₃⁺) group. The fluoride anion is a strong hydrogen bond acceptor. This leads to a variety of strong intermolecular interactions:

N-H···F⁻: Strong hydrogen bonds between the ammonium group and the fluoride ion.

O-H···F⁻: Strong hydrogen bonds between the hydroxyl group and the fluoride ion.

N-H···O: Hydrogen bonds where the ammonium group of one cation interacts with the hydroxyl oxygen of a neighboring cation.

Mass Spectrometry for Molecular Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental for molecular identification and for elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. ncats.io

For this compound, electrospray ionization (ESI) would be a suitable method. In the positive ion mode, the intact ethanolammonium cation (HOCH₂CH₂NH₃⁺) would be observed. Its molecular weight is approximately 62.08 Da.

Tandem mass spectrometry (MS/MS) involves selecting the parent ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. researchgate.net The fragmentation of the ethanolammonium cation is predictable and provides structural confirmation. Key fragmentation pathways include:

Loss of Water: The parent ion can easily lose a molecule of water (H₂O, 18.02 Da) from the protonated hydroxyl group, leading to a fragment ion at m/z ≈ 44.06.

Loss of Ammonia (B1221849): A less common pathway could involve the loss of ammonia (NH₃, 17.03 Da).

C-C Bond Cleavage: Cleavage of the carbon-carbon bond can result in characteristic fragments, such as [CH₂NH₃]⁺ (m/z ≈ 31.04) and [CH₂OH]⁺ (m/z ≈ 31.02).

Analysis of these fragments allows for the unambiguous identification of the ethanolamine structure. nih.govresearchgate.net

Table 3: Predicted Mass Spectrometry Fragments for the Ethanolammonium Cation

| m/z (approx.) | Proposed Formula | Identity |

|---|---|---|

| 62.08 | [C₂H₈NO]⁺ | Parent Ion (Ethanolammonium) |

| 44.06 | [C₂H₆N]⁺ | Fragment from loss of H₂O |

Computational and Theoretical Investigations of Ethanolamine Hydrofluoride Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to determining the intrinsic properties of the ethanolammonium and fluoride (B91410) ions, as well as their interactions. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, energy, and electronic distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it ideal for optimizing molecular geometries and mapping potential energy surfaces. stackexchange.comarxiv.org In the context of ethanolamine (B43304) hydrofluoride, DFT is used to determine the most stable three-dimensional structure of the ethanolammonium cation and to study its interaction with the fluoride anion.

Geometry optimization using DFT involves finding the lowest energy arrangement of atoms on the potential energy surface. storion.rucornell.edu For the ethanolammonium cation, a key structural feature is the dihedral angle along the O-C-C-N bond. Theoretical studies on the protonated form of ethanolamine, often using its hydrochloride salt as a proxy, consistently show a strong preference for a gauche conformation. researchgate.netresearchgate.net This preference is attributed to the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl group and the ammonium (B1175870) group (O-H···⁺N-H). nih.gov

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can quantify the energy difference between various conformers (e.g., gauche vs. anti). cu.edu.egresearchgate.net The energy profile reveals the rotational barriers between these conformers, providing insight into the molecule's flexibility. The interaction with the fluoride anion can also be modeled to understand ion pairing and its effect on the cation's geometry.

Table 1: Predicted Conformational Data for the Ethanolammonium Cation This table presents typical data derived from computational studies on protonated ethanolamine, which serves as a model for the cation in ethanolamine hydrofluoride.

| Parameter | Computational Method | Value | Reference |

| Predominant Conformer | NMR & Semicmpirical Methods | gauche | researchgate.net |

| gauche Population (in solution) | NMR Analysis | >90% | researchgate.net |

| Key Stabilizing Interaction | Ab Initio Calculations | Intramolecular Hydrogen Bond (O-H···⁺N-H) | nih.gov |

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for electronic structure characterization. arxiv.org These methods are computationally more intensive but provide benchmark-quality data for energies and properties, which can be used to validate results from more approximate methods like DFT. acs.org

For the this compound system, high-level ab initio calculations can provide:

Accurate Interaction Energies: Precise calculation of the binding energy between the ethanolammonium cation and the fluoride anion.

Detailed Charge Distribution: A more refined picture of how the positive charge is distributed across the ethanolammonium cation.

Rotational Barriers: Highly accurate energy barriers for the rotation around the C-C and C-O bonds. nih.govacs.org

Studies on related systems, such as hydrogen fluoride clusters, utilize methods like CCSD(T) to rigorously characterize structures and compute energy barriers for processes like proton transfer, demonstrating the power of these methods for systems involving fluoride. olemiss.edunih.gov

Quantum chemical calculations are instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm structural assignments.

Vibrational Frequencies: Calculations can predict the infrared (IR) spectrum of the ethanolammonium cation. Key vibrational modes include the O-H and N-H stretching frequencies. The formation of the intramolecular hydrogen bond in the gauche conformer is expected to cause a red-shift (a shift to lower frequency) in the O-H stretching vibration compared to a conformer where this bond is absent. The interaction with the fluoride anion would further perturb these frequencies. Anharmonic calculations, though more complex, can provide even better agreement with experimental spectra. nih.gov

NMR Chemical Shifts: Theoretical methods can predict ¹H and ¹³C NMR chemical shifts. These predictions are highly sensitive to the molecular conformation and the electronic environment of the nuclei. For instance, the chemical shifts of the protons in the -CH₂- groups are dependent on the O-C-C-N dihedral angle. Furthermore, NMR vicinal proton-proton coupling constants (³JHH) can be calculated and used to estimate the populations of different conformers in solution, a technique that has been successfully applied to ethanolamine hydrochloride. researchgate.net

Table 2: Computationally Predicted Spectroscopic Features for the Ethanolammonium Cation This table outlines the expected spectroscopic characteristics based on theoretical principles and data from analogous systems.

| Spectroscopic Parameter | Predicted Feature | Underlying Cause |

| Vibrational Frequency (IR) | Red-shift of O-H stretch | Intramolecular hydrogen bonding in the gauche conformer. |

| NMR Coupling Constants (³JHH) | Values indicative of a gauche conformer | The dihedral angle dependence of the coupling constant. |

| NMR Chemical Shifts | Distinct shifts for protons and carbons | Specific electronic environment in the stable gauche conformer. |

Molecular Dynamics (MD) Simulations for Condensed Phase Behavior and Dynamics

While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are the method of choice for investigating the behavior of molecules in the condensed phase (e.g., in solution). nih.gov MD simulations model the movements of atoms and molecules over time based on a force field, which describes the potential energy of the system.

MD simulations can reveal how the ethanolammonium and fluoride ions are solvated. acs.org In aqueous solution, a primary solvation shell of water molecules is expected to form around both ions.

Ethanolammonium Cation Solvation: The -OH and -NH₃⁺ groups of the cation act as hydrogen bond donors to surrounding water molecules. The lone pairs on the oxygen atom can also act as hydrogen bond acceptors. Simulations show that ethanolamine is preferentially solvated by water. acs.org

Fluoride Anion Solvation: The F⁻ anion is a strong hydrogen bond acceptor and will form a well-defined, tight solvation shell with the hydrogen atoms of water molecules.

Non-Aqueous Media: In non-aqueous solvents, the nature of the solvation will depend on the solvent's polarity and hydrogen bonding capabilities. In aprotic polar solvents, solvation would be dominated by dipole-ion interactions, while in protic solvents like methanol, hydrogen bonding would remain the key interaction mechanism.

MD simulations allow for the calculation of properties like radial distribution functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from the ion, providing a detailed picture of the solvation structure. acs.orgacs.org

MD simulations, particularly ab initio MD (which uses quantum mechanics to calculate forces on the fly), are well-suited to study dynamic processes like ion association and proton transfer. researchgate.netresearchgate.net

Fluoride Ion Association: In solution, the ethanolammonium cation and fluoride anion will exist in a dynamic equilibrium between solvent-separated ion pairs and contact ion pairs. MD simulations can be used to calculate the potential of mean force (PMF) for this association process, revealing the free energy landscape and the stability of different ion pair configurations. The strong intramolecular hydrogen bond in the cation may influence how the fluoride anion can approach and interact with the -NH₃⁺ group. researchgate.netacs.org

Proton Transfer Pathways: A key question is the potential for proton transfer from the ethanolammonium cation to the fluoride anion to form neutral ethanolamine and hydrogen fluoride (HF). This process is highly dependent on the solvent environment. In aqueous solution, the high basicity of F⁻ and the acidity of the -NH₃⁺ group suggest that such a transfer could occur. Simulations can elucidate the mechanism, which is likely to be solvent-assisted, involving a "proton shuttle" where one or more water molecules mediate the transfer of the proton through a hydrogen-bonded network. researchgate.net The free energy barrier for this process can be calculated to determine its likelihood. Studies on proton transfer in similar systems highlight the critical role of solvation in stabilizing transition states. olemiss.eduolemiss.edu

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry, particularly methods based on density functional theory (DFT), serves as a powerful tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net These theoretical calculations allow for the estimation of energies for reactants, products, and transition states, which are crucial for determining activation energies and mapping reaction pathways. researchgate.net For reactions involving ethanolamine, computational studies have provided significant insights into mechanisms such as nucleophilic aromatic substitution (SNAr). researchgate.net For example, the reaction between ethanolamine and 1-fluoro-2,4-dinitrobenzene (B121222) has been modeled using DFT to understand the role of the solvent and the electronic effects of the aromatic ring substituents on the reaction kinetics. researchgate.net

Mapping a reaction pathway involves identifying all elementary steps, including intermediates and the transition states that connect them. For many reactions involving ethanolamine as a nucleophile, the mechanism proceeds through the formation of a Meisenheimer complex, a key intermediate. researchgate.net

In the SNAr reaction of ethanolamine with fluoronitrobenzenes, the reaction pathway is characterized by a two-step process:

Formation of the Meisenheimer Complex: The nucleophilic attack of the ethanolamine nitrogen atom on the electron-deficient aromatic ring leads to the formation of a zwitterionic Meisenheimer complex. researchgate.net This intermediate is often stabilized by hydrogen bonding. researchgate.net

Decomposition of the Complex: The intermediate then decomposes to the final products, which involves the departure of the leaving group (e.g., fluoride). researchgate.net

Computational methods are used to locate the transition states for both the formation and the decomposition of this complex. researchgate.net The transition state represents the highest energy point along the reaction coordinate for an elementary step. For the uncatalyzed reaction, the decomposition of the Meisenheimer complex is often the rate-determining (slowest) step, possessing the highest energy barrier. researchgate.net In some cases, such as the reaction of o-(2,4-dinitrophenyl)indanone oxime with ethanolamine, a cyclic transition state involving multiple amine molecules has been proposed to explain the kinetic data. niscpr.res.in

For the reaction of ethanolamine with 1-fluoro-2,4-dinitrobenzene (DNFB) and 1-fluoro-2-nitrobenzene (B31998) (MNFB), the activation energies have been calculated and compared with experimental values. researchgate.net The results show that the reaction with DNFB is faster (has a lower activation energy) than with MNFB, demonstrating the activating effect of the second nitro group. researchgate.net Furthermore, these calculations reveal a strong dependence of the activation energy on the solvent, with the energy barrier decreasing as the polarity of the solvent increases. researchgate.net All studied reactions were found to be exothermic. researchgate.net Activation parameters, including the enthalpy of activation (ΔH‡) and energy of activation (Ea), have also been determined for the reactions of ethanolamine with other substrates, providing further insight into the energetic demands of these transformations. niscpr.res.in

Table 2: Calculated and Experimental Activation Energies for the Reaction of Ethanolamine with Fluoro-Nitrobenzenes

| Reactant | Solvent | Computational Method | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) | Citation |

|---|---|---|---|---|---|

| DNFB | Acetonitrile (B52724) | DFT | 10.3 | 9.9 | researchgate.net |

| DNFB | Toluene | DFT | 13.9 | 13.5 | researchgate.net |

Chemical Reactivity and Mechanistic Studies of Ethanolamine Hydrofluoride

Ethanolamine (B43304) Hydrofluoride as a Nucleophilic Fluoride (B91410) Source

Amine hydrofluoride complexes are a class of reagents that provide a soluble and more manageable source of fluoride ions for organic reactions compared to anhydrous hydrogen fluoride. acsgcipr.org Ethanolamine hydrofluoride falls into this category, where the fluoride anion can act as a nucleophile in various transformations.

Application in Fluorination Reactions of Organic Substrates

This compound is utilized as a fluorinating agent in organic synthesis, enabling the introduction of fluorine into molecules. ontosight.ai Amine hydrofluorides, as a class, are effective reagents for a range of fluorination reactions, including the fluorination of alkenes, alkynes, epoxides, and alcohols. acsgcipr.orgresearchgate.net The reactivity of these reagents can be tuned by the nature of the amine and the ratio of hydrogen fluoride to the amine. For instance, triethylamine (B128534) tris(hydrofluoride) is a widely used reagent for nucleophilic substitution and ring-opening fluorination of epoxides. researchgate.net In a similar vein, this compound can serve as the fluoride source for such transformations. The process generally involves the nucleophilic attack of the fluoride ion on an electrophilic carbon center, displacing a leaving group or opening a strained ring. These reagents provide a safer alternative to the highly toxic and corrosive anhydrous hydrogen fluoride. acsgcipr.org

Table 1: Examples of Fluorination Reactions Using Amine-HF Reagents

| Substrate Type | Reagent System Example | Product Type | Reference |

|---|---|---|---|

| Alkene | N-Bromosuccinimide / Amine-HF | Bromofluorinated Alkane | researchgate.net |

| Epoxide | Triethylamine tris(hydrofluoride) | Fluoro-alcohol | researchgate.net |

| Alcohol | Pyridinium (B92312) Poly(hydrogen fluoride) | Fluoroalkane | acsgcipr.org |

Mechanisms of Silyl (B83357) Ether Deprotection

Silyl ethers are common protecting groups for alcohols in organic synthesis. Their removal, or deprotection, is often accomplished using a fluoride ion source due to the high affinity of silicon for fluorine, which results in the formation of a strong Si-F bond (bond energy ~142 kcal/mol). thieme-connect.de this compound can serve as the reagent that furnishes the nucleophilic fluoride ion for this process.

The rate of cleavage is influenced by steric hindrance at the silicon atom. Less sterically hindered silyl ethers are cleaved more rapidly. This difference in reactivity allows for the selective deprotection of one silyl ether in the presence of another. stackexchange.com

Table 2: Relative Reactivity of Common Silyl Ethers to Fluoride-Based Deprotection

| Silyl Ether | Abbreviation | Relative Stability (to acidic hydrolysis) | General Cleavage Conditions | Reference |

|---|---|---|---|---|

| Trimethylsilyl (B98337) | TMS | Low | Very mild (e.g., K₂CO₃/MeOH) | thieme-connect.de |

| Triethylsilyl | TES | Moderate | Mild (e.g., HF-Pyridine) | gelest.com |

| tert-Butyldimethylsilyl | TBS/TBDMS | High | Standard (e.g., TBAF/THF) | organic-chemistry.org |

| Triisopropylsilyl | TIPS | Very High | Forcing (e.g., HF-Pyridine) | numberanalytics.com |

Acid-Base Chemistry and Protonation Equilibria

The chemical nature of this compound in solution is dictated by the acid-base equilibrium between the ethanolammonium ion (the protonated amine) and the fluoride anion. researchgate.net Ethanolamine is a weak base, and its protonated form, the ethanolammonium ion, is a weak acid. libretexts.orgchemguide.co.uk The pKa of the ethanolammonium ion has been measured and is dependent on temperature and the solvent system. matec-conferences.orgresearchgate.net

Influence of Solvent Polarity on Ion-Pair Formation and Dissociation

The solvent environment plays a critical role in the behavior of ionic compounds like this compound. researchgate.net The polarity of the solvent influences the degree to which the ethanolammonium cation and the fluoride anion exist as a tightly associated ion pair or as dissociated, solvent-separated ions. researchgate.netcdnsciencepub.com

In high-polarity, protic solvents such as water or methanol, the ions are effectively solvated through hydrogen bonding and dipole-ion interactions. This strong solvation stabilizes the separated ions, favoring dissociation. researchgate.netresearchgate.net In such solvents, the fluoride anion is surrounded by a shell of solvent molecules, which can reduce its nucleophilicity.

Conversely, in low-polarity or aprotic solvents like tetrahydrofuran (B95107) (THF) or benzene, the solvent molecules are less capable of stabilizing the individual ions. researchgate.net This leads to the formation of contact ion pairs or even larger aggregates. researchgate.netresearchgate.net In a contact ion pair, the cation and anion are in close proximity, which can significantly affect the reactivity of the fluoride ion. While bringing the fluoride into an organic phase, the close association with the counterion can modulate its nucleophilic strength. The choice of solvent is therefore a key parameter in reactions involving this compound, as it controls the availability and reactivity of the nucleophilic fluoride. researchgate.netresearchgate.net

Table 3: Conceptual Influence of Solvent on the State of this compound

| Solvent Type | Dielectric Constant (ε) | Expected Predominant State | Implication for Fluoride Anion | Reference |

|---|---|---|---|---|

| Polar Protic (e.g., Water) | High (~80) | Dissociated Ions | Heavily solvated, lower nucleophilicity | researchgate.netresearchgate.net |

| Polar Aprotic (e.g., DMF) | Moderate (~37) | Solvent-Separated & Contact Ion Pairs | Moderately solvated, good nucleophilicity | researchgate.netresearchgate.net |

Role in Catalysis and Reaction Kinetics

The bifunctional nature of this compound, possessing both an amine-derived cation capable of hydrogen bonding and a nucleophilic/basic fluoride anion, suggests potential for catalytic activity.

Exploration of Organocatalytic Properties Mediated by Amine-Fluoride Interactions

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Bifunctional catalysts, which contain both an acidic and a basic site within the same molecule, are a powerful class of organocatalysts. The ethanolammonium cation can act as a hydrogen-bond donor, activating an electrophilic substrate, while the fluoride anion can act as a general base or nucleophile. uni-giessen.de

This dual functionality is analogous to the mechanism of well-established bifunctional organocatalysts, such as thioureas and squaramides, which often operate through hydrogen bonding to activate a substrate towards nucleophilic attack. nih.govacs.org For instance, a chiral quaternary ammonium (B1175870) fluoride can function as an organocatalyst where the ammonium moiety directs the stereochemistry and the fluoride acts as the reactive species. acs.org

While specific studies detailing the use of simple this compound as a designed organocatalyst are not widespread, the underlying principles of amine-fluoride interactions are relevant. The amine group can form hydrogen bonds with substrates, and the fluoride ion is a known catalyst for reactions such as N-formylation with CO₂ and hydrosilanes, where it activates the silane. chiba-u.jpresearchgate.net Therefore, it is plausible that this compound could exhibit organocatalytic activity in reactions where substrate activation via hydrogen bonding and a basic or nucleophilic component are required. The kinetics of such a reaction would depend on the specific substrate and the rate-limiting step, which could be the formation of the activated complex or the subsequent chemical transformation. ox.ac.uk

Investigation of Reaction Selectivity and Efficiency

The reactivity of this compound is fundamentally tied to its dual nature as both a source of a nucleophilic amine and a fluoride ion. This duality dictates its selectivity and efficiency in chemical transformations.

As a Fluorinating Agent: this compound is primarily utilized as a nucleophilic fluorinating agent. ontosight.ainumberanalytics.com In these reactions, the fluoride ion acts as the nucleophile, displacing a leaving group in a substrate. The efficiency and selectivity of such reactions are contingent on several factors, including the nature of the substrate, the leaving group, and the reaction conditions. For instance, in reactions with alkyl halides, the process typically follows an S(_N)2 mechanism. numberanalytics.com

The selectivity of fluorination reactions involving reagents like this compound can be influenced by the presence of catalysts and the solvent system. For example, in related systems, the choice of catalyst can direct the site-selectivity of fluorination on complex molecules. mdpi.com The efficiency, often measured by reaction yield, depends on minimizing side reactions, such as elimination, which can compete with the desired substitution. organic-chemistry.org While specific quantitative data on the efficiency of this compound is not extensively detailed in readily available literature, the general principles of nucleophilic fluorination apply.

Selectivity in Acylation and Alkylation: The ethanolamine moiety itself possesses two reactive sites: the amino group (-NH₂) and the hydroxyl group (-OH). The amino group is generally a stronger nucleophile than the hydroxyl group. This inherent difference in nucleophilicity allows for selective reactions. In acylation reactions, for example, N-acylation is typically favored over O-acylation. researchgate.net Similarly, the N-alkylation of ethanolamine can be achieved with high selectivity under specific conditions, such as phase-transfer catalysis, where the stoichiometry of reactants plays a crucial role. researchgate.net While these studies are on ethanolamine, the principles of chemoselectivity are directly applicable to its hydrofluoride salt, with the understanding that the initial protonation of the amine will affect its nucleophilicity.

The table below summarizes the factors influencing the selectivity and efficiency of reactions conceptually involving this compound, based on the known reactivity of its constituent parts.

| Reaction Type | Influencing Factors | Expected Outcome/Selectivity |

| Nucleophilic Fluorination | Substrate structure, Leaving group ability, Solvent polarity, Temperature | Favors S(_N)2 pathway for primary and secondary substrates. Efficiency is dependent on minimizing elimination side-products. |

| N-Alkylation | Stoichiometry (amine vs. alkylating agent), Nature of alkylating agent, Catalyst (e.g., PTC) | Mono-N-alkylation can be favored by using an excess of the amine. researchgate.net |

| N-Acylation | Acylating agent reactivity, Reaction temperature, Solvent | Highly selective for the more nucleophilic amine group over the hydroxyl group. researchgate.net |

Reactions with Electrophiles and Coordination Chemistry

This compound's reactions with electrophiles are governed by the nucleophilic character of the ethanolamine molecule, specifically the lone pair of electrons on the nitrogen and oxygen atoms. ncats.iodtic.mil

The primary amine group is a potent nucleophile and readily reacts with a wide range of electrophiles. These include:

Alkyl Halides: Undergoes N-alkylation to form secondary or tertiary amines. researchgate.net

Acyl Chlorides and Anhydrides: Reacts to form amides, typically with high chemoselectivity at the nitrogen atom. researchgate.net

Aldehydes and Ketones: Can form Schiff bases (imines) or, upon reduction, N-substituted ethanolamines. google.com

Carbon Dioxide: Reacts to form carbamate (B1207046) salts. wikipedia.org

The hydroxyl group can also act as a nucleophile, particularly if the amine is protected or if strong electrophiles are used, leading to the formation of ethers or esters. The bifunctional nature of the molecule allows it to be a precursor for various derivatives. wikipedia.org

Characterization of Coordination Complexes with Metal Centers (Conceptual, based on ethanolamine’s properties)

Ethanolamine is an effective ligand in coordination chemistry due to the presence of two donor atoms: the nitrogen of the amine group and the oxygen of the hydroxyl group. chemrj.org This allows it to act as a bidentate ligand, forming a stable five-membered chelate ring with a central metal ion. rjpbcs.comresearchgate.net This chelating effect enhances the stability of the resulting metal complexes.

While specific studies on coordination complexes of this compound are not prevalent, the coordinating behavior is dictated by the ethanolamine molecule. It can coordinate to a wide array of transition metal ions, including but not limited to Cu(II), Co(II), Ni(II), and Zn(II). tandfonline.comnih.gov The resulting complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other ligands. chemrj.orgrjpbcs.com

For instance, with copper(II), ethanolamine can form a 2:1 ligand-to-metal complex, [Cu(ethanolamine)₂]²⁺, which is proposed to have a square planar geometry. rjpbcs.com In other cases, such as with Hg(II), it can form an octahedral complex where two ethanolamine ligands act as bidentate donors. researchgate.net The ethanolamine ligand can be neutral or deprotonated at the hydroxyl group to act as an anionic ligand, further diversifying its coordination chemistry. nih.gov

The table below provides a conceptual overview of the types of coordination complexes that can be formed with ethanolamine as a ligand.

| Metal Ion (Example) | Potential Coordination Mode | Possible Complex Stoichiometry (Ligand:Metal) | Conceptual Complex Geometry |

| Cu(II) | Bidentate (N, O) | 2:1 | Square Planar rjpbcs.com |

| Ni(II) | Bidentate (N, O) | 2:1 | Distorted Octahedral researchgate.net |

| Co(II) | Bidentate (N, O) | 2:1 | Octahedral nih.gov |

| Hg(II) | Bidentate (N, O) | 2:1 | Octahedral researchgate.net |

| Zn(II) | Bidentate (N, O) | 2:1 | Octahedral nih.gov |

Applications in Advanced Materials and Chemical Technologies: Mechanistic Insights

Chemical Etching Technologies: Principles and Mechanisms

The fluoride (B91410) component of ethanolamine (B43304) hydrofluoride is the active agent in etching processes, particularly for silicon-based materials. In aqueous solutions, the compound provides hydrofluoric acid (HF), a well-established etchant in various high-technology industries.

In semiconductor manufacturing, the precise and selective removal of material is critical. Hydrofluoric acid is a primary etchant for silicon dioxide (SiO₂), while its effect on silicon (Si) is minimal without an oxidizing agent. microchemicals.com This selectivity is fundamental to patterning and creating integrated circuits.

SiO₂(s) + 6HF(aq) → H₂SiF₆(aq) + 2H₂O(l) microchemicals.com

The process involves the formation of hexafluorosilicic acid (H₂SiF₆), which is soluble in water. microchemicals.com The selectivity over silicon nitride (Si₃N₄) is also a crucial aspect. While HF does etch silicon nitride, the rate is typically much slower than that for silicon dioxide, allowing for the use of Si₃N₄ as an etch-stop or mask layer. The etch selectivity between SiO₂ and Si₃N₄ can be greater than 50:1 under optimized conditions. nih.gov

The mechanism for etching silicon involves an initial oxidation step, followed by the dissolution of the resulting oxide layer by HF. upenn.edu Without a strong oxidizing agent like nitric acid (HNO₃) present, HF alone does not significantly etch pure silicon. microchemicals.com This difference in reaction requirements is the basis for the high selectivity in semiconductor fabrication.

| Material Pair | Typical Selectivity (Etch Rate Ratio) | Controlling Factors |

|---|---|---|

| SiO₂ / Si | High (often > 100:1) | Absence of oxidizing agents, HF concentration |

| SiO₂ / Si₃N₄ | Variable (can exceed 50:1) | pH, temperature, presence of buffering agents (e.g., NH₄F) nih.govgoogle.com |

Glass, being primarily composed of silicon dioxide, is readily etched by hydrofluoric acid. The fundamental chemistry is similar to the etching of SiO₂ in semiconductor processing. The HF attacks the silicate (B1173343) network, breaking down the structure and rendering it soluble. koreascience.kr

SiO₂(s) + 4HF(aq) → SiF₄(g) + 2H₂O(l)

Subsequently, the silicon tetrafluoride (SiF₄) can react with additional HF to form hexafluorosilicic acid:

SiF₄(g) + 2HF(aq) → H₂SiF₆(aq) koreascience.kr

Additives are often used to control the finish of the etched glass. For instance, frosting or mat etching can be achieved by adding substances like ammonium (B1175870) bifluoride. google.com The presence of other oxides in the glass composition (e.g., soda-lime glass) can influence the etching rate and surface morphology.

The control of etching rates is paramount for achieving desired features and depths. The rate of etching for silicon-based materials in HF solutions is influenced by several factors:

HF Concentration: Generally, higher concentrations of HF lead to faster etch rates. upenn.edu

Temperature: The etching process is temperature-dependent, with higher temperatures typically increasing the reaction rate. microchemicals.com

pH and Buffering: The addition of buffering agents, such as ammonium fluoride (NH₄F), creates a buffered hydrofluoric acid (BHF) solution. BHF maintains a more constant pH, which helps in controlling the etch rate and improving the quality of the etched surface by preventing resist undercutting. bohrium.com The active etching species in these solutions include HF, F⁻, and the bifluoride ion (HF₂⁻). researchgate.net

Surface Doping: In silicon, heavily doped regions may exhibit different etch rates compared to undoped regions. microchemicals.com

Flow and Agitation: In wet etching processes, the flow dynamics of the etchant across the wafer surface can impact uniformity. Swirling or agitation can dissipate reaction byproducts and bring fresh reactants to the surface, but it can also affect the catalytic processes at the surface. upenn.edu

The surface chemistry after etching is also significant. For silicon nitride, etching in HF solutions results in a surface terminated primarily with Si-F bonds, along with some Si-OH and Si-NHₓ groups. semanticscholar.org This surface termination can influence subsequent processing steps.

Gas Purification and Separation Processes: Chemical Basis

The ethanolamine component of the compound is central to its application in gas purification, specifically for the removal of acidic gases like carbon dioxide (CO₂) and hydrogen sulfide (B99878) (H₂S). Ethanolamines are widely used in industrial processes known as gas sweetening or amine treating. e3s-conferences.orgosti.gov

Ethanolamines, such as monoethanolamine (MEA), are effective at capturing acidic gases due to the basicity of the amine group. They react with CO₂ and H₂S in aqueous solutions through chemical absorption.

Reaction with CO₂: The reaction between a primary amine like MEA and CO₂ is generally described by the zwitterion mechanism. nih.govepa.gov

MEA reacts with CO₂ to form a zwitterion intermediate.

A base (another MEA molecule or water) deprotonates the zwitterion to form a stable carbamate (B1207046). epa.gov

Reaction with H₂S: The reaction with H₂S is a more straightforward acid-base neutralization, which is typically considered an instantaneous reaction. nih.govresearchgate.net RNH₂ + H₂S ⇌ RNH₃⁺ + HS⁻

This rapid reaction allows for the selective removal of H₂S in the presence of CO₂, as the H₂S-amine reaction is faster than the CO₂-amine reaction. researchgate.net

| Acid Gas | Primary Reaction Mechanism | Overall Stoichiometric Reaction |

|---|---|---|

| Carbon Dioxide (CO₂) | Zwitterion formation followed by deprotonation to form a carbamate. nih.govepa.gov | 2RNH₂ + CO₂ ⇌ RNH₃⁺ + RNHCOO⁻ |

| Hydrogen Sulfide (H₂S) | Acid-base neutralization. researchgate.net | RNH₂ + H₂S ⇌ RNH₃⁺ + HS⁻ |

A key advantage of amine-based gas capture is the ability to regenerate the solvent for reuse, which is crucial for the economic viability of the process. Regeneration is typically achieved by heating the "rich" amine solution (saturated with acid gases) in a stripping column. polimi.itresearchgate.net

The absorption reactions are reversible. By increasing the temperature, the equilibrium is shifted back towards the reactants, causing the release of the captured CO₂ and H₂S. e3s-conferences.orggoogle.com

For CO₂, the carbamate is thermally decomposed: RNHCOO⁻ + RNH₃⁺ ⇌ 2RNH₂ + CO₂

The released CO₂ is then removed as a concentrated gas stream, and the regenerated "lean" amine solution is cooled and recycled back to the absorber. The energy required for this regeneration step (the reboiler duty) is a major operating cost in amine treating plants. polimi.itucl.ac.uk This energy is needed for three main purposes: to provide the heat for the endothermic desorption reactions, to generate steam for stripping the acid gases, and to raise the temperature of the amine solution (sensible heat). ucl.ac.uk

Advanced Reagents in Organic Synthesis

Ethanolamine hydrofluoride is recognized as a valuable reagent in organic synthesis, primarily functioning as a source of fluoride ions. Its utility is comparable to other amine-hydrogen fluoride complexes, such as triethylamine (B128534) trihydrofluoride or pyridine-HF, which are widely used as nucleophilic fluorinating agents. alfa-chemistry.com These reagents offer a safer and more manageable alternative to highly corrosive and hazardous anhydrous hydrogen fluoride. wikipedia.org The presence of the ethanolamine moiety can influence the reagent's solubility, reactivity, and substrate compatibility.

Contribution to the Synthesis of Organofluorine Compounds

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to a surge in the demand for fluorinated compounds in pharmaceuticals, agrochemicals, and materials science. nih.govucla.edu this compound serves as a nucleophilic fluorine source for the synthesis of a variety of organofluorine compounds.

The primary mechanism involves the delivery of a fluoride ion (F⁻) to an electrophilic carbon center, leading to the formation of a carbon-fluorine bond. This can occur through several synthetic strategies:

Nucleophilic Substitution: this compound can be used to displace leaving groups, such as halides (Cl, Br, I) or sulfonates (tosylates, mesylates), from alkyl substrates. The fluoride ion acts as a nucleophile, attacking the electrophilic carbon and replacing the leaving group. This is a fundamental method for producing alkyl fluorides. alfa-chemistry.comnih.gov

Halogen Exchange (Halex) Reactions: In aromatic systems, this compound can participate in Halex reactions, where a halogen atom (typically chlorine or bromine) on an electron-deficient aromatic ring is substituted by fluorine. This method is crucial for the industrial synthesis of many fluoroaromatic compounds.

Ring-Opening of Epoxides: The fluoride ion from this compound can act as a nucleophile to open epoxide rings, resulting in the formation of β-fluoroalcohols. This reaction is a valuable method for introducing both a fluorine atom and a hydroxyl group into a molecule. ucla.edu

Hydrofluorination of Alkenes and Alkynes: this compound can add across the double or triple bonds of alkenes and alkynes. This reaction proceeds via an electrophilic addition mechanism where the hydrogen ion protonates the multiple bond to form a carbocation, which is then attacked by the fluoride ion.

The table below summarizes the key contributions of this compound in the synthesis of organofluorine compounds.

| Reaction Type | Substrate | Product | Mechanistic Role of this compound |

| Nucleophilic Substitution | Alkyl halides, Alkyl sulfonates | Alkyl fluorides | Source of nucleophilic fluoride (F⁻) |

| Halogen Exchange (Halex) | Activated aryl halides | Aryl fluorides | Source of nucleophilic fluoride (F⁻) |

| Epoxide Ring-Opening | Epoxides | β-Fluoroalcohols | Source of nucleophilic fluoride (F⁻) |

| Hydrofluorination | Alkenes, Alkynes | Fluoroalkanes | Source of HF for electrophilic addition |

Corrosion Inhibition Chemistry and Surface Passivation

This compound exhibits properties that make it effective as a corrosion inhibitor, particularly for ferrous alloys like steel. Its mechanism of action is twofold, involving both the organic ethanolamine component and the inorganic fluoride component to protect the metal surface. electrochemsci.org Organic inhibitors containing nitrogen and oxygen atoms are known to be effective due to their ability to adsorb onto metal surfaces. mdpi.com

Mechanisms of Film Formation and Surface Modification

The protective action of this compound begins with the adsorption of the ethanolamine molecule onto the metal surface. The nitrogen and oxygen atoms in ethanolamine have lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron atoms on the steel surface. This process, known as chemisorption, leads to the formation of a thin, protective organic film. This film acts as a physical barrier, isolating the metal from the corrosive environment. mdpi.com

Simultaneously, the fluoride ions present in the solution contribute to the formation of a passivating layer. In an aqueous environment, the fluoride ions can react with the metal surface, particularly at anodic sites where metal dissolution occurs. This reaction forms an insoluble metal fluoride layer (e.g., iron(II) fluoride, FeF₂). nii.ac.jp This inorganic film is highly stable and further enhances the corrosion resistance by preventing the electrochemical reactions that drive corrosion.

The combined effect of the adsorbed organic film and the inorganic passivating layer results in a robust barrier that effectively inhibits corrosion. The ethanolamine component can also help to stabilize the metal fluoride layer, leading to a more compact and adherent protective film. electrochemsci.org

Key Mechanistic Steps:

Adsorption of Ethanolamine: The nitrogen and oxygen atoms of ethanolamine adsorb onto the metal surface through coordinate bonding.

Formation of an Organic Film: This adsorption creates a thin, protective organic layer that acts as a physical barrier.

Formation of a Metal Fluoride Layer: Fluoride ions react with the metal surface to form a stable, insoluble passivating film.

Synergistic Protection: The organic and inorganic layers work together to provide enhanced corrosion resistance.

Precursor Chemistry for Specialty Chemicals and Materials

This compound serves as a versatile precursor in the synthesis of a range of specialty chemicals and advanced materials. Its bifunctional nature, containing both a reactive amine-alcohol group and a fluoride source, allows it to be a building block for complex molecules and polymers.

The ethanolamine backbone is a common structural motif in various specialty chemicals, including surfactants, chelating agents, and pharmaceuticals. For instance, the primary amine and hydroxyl groups can be functionalized to introduce desired properties.

In the realm of materials science, this compound can be a precursor for the synthesis of fluorinated polymers and fluoroelastomers. google.com Fluoropolymers are known for their exceptional thermal stability, chemical resistance, and low surface energy. researchgate.netsci-hub.se The introduction of fluorine can be achieved by using this compound as a fluorinating agent during the polymerization process or by synthesizing fluorinated monomers from it. alfa-chemistry.com For example, it could be used in the synthesis of fluorinated polyurethanes, where the hydroxyl group of ethanolamine reacts with an isocyanate and the fluoride provides specific properties to the final polymer.

The table below outlines potential applications of this compound as a precursor.

| Product Class | Type of Specialty Chemical/Material | Role of this compound |

| Surfactants | Fluorinated non-ionic or cationic surfactants | Provides the hydrophilic head group and a source of fluorine for the hydrophobic tail. |

| Pharmaceutical Intermediates | Fluorinated bioactive molecules | Acts as a building block containing both fluorine and a reactive functional group. wikipedia.org |

| Fluoropolymers | Fluorinated polyurethanes, polyesters, or polyamides | Serves as a monomer or provides in-situ fluorination during polymerization. |

| Catalysts | Boron trifluoride-amine complexes | Can be a precursor to Lewis acid catalysts used in various organic transformations. arkema.com |

Advanced Analytical Methodologies for Ethanolamine Hydrofluoride

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of ethanolamine (B43304) hydrofluoride, allowing for the separation of ethanolamine from the fluoride (B91410) counter-ion and other potential impurities.

Gas Chromatography (GC) with Derivatization for Volatile Species

Due to its low volatility and polar nature, ethanolamine is not well-suited for direct analysis by gas chromatography (GC). nih.govresearchgate.net To overcome this, derivatization is employed to convert it into a more volatile and thermally stable compound suitable for GC analysis. researchgate.net This process involves reacting the ethanolamine with a specific reagent to create a less polar derivative.

Several derivatization methods have been explored for the analysis of ethanolamines. researchgate.netshd-pub.org.rs Trifluoroacetylation, using trifluoroacetic anhydride (B1165640) (TFAA), has been identified as an effective method. researchgate.netshd-pub.org.rs This reaction, typically performed in a solvent like acetonitrile (B52724), converts the polar amine and alcohol groups into their trifluoroacetyl esters and amides, which are more amenable to GC separation. researchgate.netshd-pub.org.rs Another approach involves benzylation, where ethanolamines are treated with benzyl (B1604629) bromide in the presence of a base, to produce derivatives with improved GC-MS profiles. nih.gov Silylation methods using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N,N-Bis(trimethylsilyl)acetamide (BSA) have also been tested. researchgate.netshd-pub.org.rs A study comparing these methods found trifluoroacetylation with TFAA to be an optimal choice. researchgate.netshd-pub.org.rs

A simple GC method involved a simultaneous derivatization/extraction with cyclohexanone-coated fibers, where the resulting derivative could be directly introduced into a heated GC injection port. researchgate.net Capillary columns, such as those with a poly(methylsiloxane) stationary phase, are commonly used for the separation of these derivatives. chemicke-listy.cz

Table 1: GC Derivatization Methods for Ethanolamines

| Derivatization Reagent | Reaction Conditions | Analyte | Key Findings | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride (TFAA) | Acetonitrile, 30 °C for 30 min | Ethanolamines | Optimal method compared to silylation, with detection limits between 9x10⁻³ and 7x10⁻⁵ mmol·dm⁻³ | researchgate.netshd-pub.org.rs |

| Benzyl bromide | Dichloromethane (B109758), Na₂CO₃, 55°C for 2 h | N,N-disubstituted ethanolamines | Resulting derivatives had longer retention times, avoiding matrix interferences | nih.gov |

| Cyclohexanone | Simultaneous derivatization/extraction on coated fibers | Monoethanolamine | Significantly improved sensitivity for detecting volatile amines in air samples | researchgate.net |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Species

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of ethanolamine, as it can handle non-volatile and polar compounds without the need for derivatization. helixchrom.comsielc.com However, since ethanolamines lack a UV chromophore, detection can be challenging. helixchrom.com To address this, detectors such as Evaporative Light Scattering Detectors (ELSD) or Refractive Index (RI) detectors are often used. helixchrom.comsielc.com

Mixed-mode chromatography, which combines cation-exchange with hydrophobic or polar interactions, has proven effective for separating ethanolamines. helixchrom.comsielc.com Columns like Primesep 100 and Coresep 100 utilize a mobile phase typically consisting of water, acetonitrile, and an acid modifier like trifluoroacetic acid (TFA). helixchrom.comsielc.com Cation-exchange chromatography is another common approach for the analysis of ethanolamines and other alkylamines. shodex.com

In some cases, derivatization is used to enhance detection sensitivity in HPLC. One such method involves derivatizing ethanolamine with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). ajevonline.org The resulting derivative is highly fluorescent, allowing for sensitive detection by fluorescence spectroscopy. This method has been successfully applied to determine ethanolamine in complex matrices like wine, with a preliminary purification step using cation exchange. ajevonline.org

Table 2: HPLC Methods for Ethanolamine Analysis

| Column Type | Mobile Phase | Detector | Key Findings | Reference |

|---|---|---|---|---|

| Primesep 100 (Mixed-Mode) | Water, Acetonitrile, TFA | ELSD | Good separation of mono-, di-, and triethanolamine (B1662121) through a combination of cation-exchange, hydrophobic, and polar interactions. | sielc.com |

| Coresep 100 (Mixed-Mode) | Not specified | Refractive Index | Retains basic compounds like ethanolamines using cation-exchange. | helixchrom.com |

| IC YS-50 (Cation Chromatography) | Not specified | Not specified | Effective for the analysis of ethanolamines and alkylamines. | shodex.com |

| Reversed Phase (with derivatization) | Optimized solvent gradient at pH 3.9 | Fluorescence Spectroscopy | Derivatization with FMOC-Cl allowed for sensitive detection of ethanolamine. | ajevonline.org |

Ion Chromatography for Fluoride Ion Quantification

Ion Chromatography (IC) is the primary and most effective method for the quantification of the fluoride anion. shimadzu.commetrohm.com This technique separates ions based on their interaction with an ion-exchange resin in the column. shimadzu.com Suppressed conductivity detection is commonly used, providing high sensitivity and selectivity for ionic species. shimadzu.commetrohm.com

For the analysis of fluoride, an anion-exchange column is used. shimadzu.com Modern IC systems, often referred to as Reagent-Free Ion Chromatography (RFIC) systems, can electrolytically generate the eluent (typically a hydroxide (B78521) solution) in-situ, ensuring high precision and consistency. thermofisher.com The determination of fluoride in complex matrices, such as those containing high concentrations of amines, can be challenging due to potential interferences. thermofisher.com For instance, the reaction of amines like ethylenediamine (B42938) (EDA) with carbon dioxide can form carbamate (B1207046) products that may interfere with the fluoride peak. thermofisher.com To overcome such issues, specialized high-capacity anion-exchange columns, like the Dionex IonPac AS30, have been developed to provide better resolution between fluoride and interfering anions. thermofisher.com In some applications, a pyrohydrolytic combustion step can be coupled with IC to determine total fluorine in a sample. lcms.cz

Table 3: Ion Chromatography Conditions for Fluoride Analysis

| Column | Eluent | Detector | Application Note | Reference |

|---|---|---|---|---|

| Dionex IonPac AS20 (anion-exchange) | Electrolytically generated KOH gradient (10 to 38 mM) | Suppressed Conductivity | Analysis of anions after pyrohydrolytic combustion of LPG. | lcms.cz |

| Hamilton PRP-X100 | Not specified | Non-suppressed Conductivity | Determination of common anions including fluoride. | metrohm.com |

| Dionex IonPac AS30 (high-capacity, hydroxide-selective) | Electrolytically generated KOH gradient | Suppressed Conductivity | Resolves fluoride from interfering carbamate artifacts in amine solutions. | thermofisher.com |

| Shim-pack IC-A3 | 3.2 mM Na₂CO₃ + 1.0 mM NaHCO₃ | Suppressed Conductivity | Compliant with ASTM D4327-03 for anion analysis in water. | shimadzu.com |

Electrophoretic Methods (e.g., Capillary Electrophoresis) for Ionic Species

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography for ionic species like protonated ethanolamine and fluoride. nih.govoup.com This technique separates ions based on their electrophoretic mobility in an electric field. CE is known for its simplicity, speed, and requirement for very small sample volumes. oup.com

For the analysis of ethanolamine, CE has been used in various modes. In one application, Capillary Zone Electrophoresis (CZE) with sample stacking enabled the loading of larger sample volumes without compromising resolution. nih.gov Another study demonstrated the use of microchip CE with a modified electrode for the electrochemical detection of ethanolamine and other biogenic amines. researchgate.net This method achieved a detection limit of 23 μM for ethanolamine. researchgate.net CE has also been coupled with end-column electrochemiluminescent detection for the sensitive analysis of N,N-dimethyl ethanolamine, a related compound. nih.gov

CE is also applicable to the analysis of anions like fluoride. CZE with indirect UV detection is often employed for inorganic anions. researchgate.net This involves using a background electrolyte that absorbs UV light, and the analyte ions are detected as negative peaks. By employing transient isotachophoretic conditions, the injection of trace-level anions can be enhanced. researchgate.net

Table 4: Capillary Electrophoresis Methods for Ethanolamine and Ionic Species

Mass Spectrometry for Trace Analysis and Structural Confirmation

Mass spectrometry (MS) is an indispensable tool for the trace analysis of ethanolamine and for providing unambiguous structural confirmation. sciex.com Due to its high sensitivity and selectivity, MS, particularly when coupled with a separation technique, can detect and quantify compounds at very low levels. sciex.comlcms.cz

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the premier method for the sensitive and specific detection of ethanolamines in various matrices. sciex.comlcms.cz This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. The challenge in detecting ethanolamines is often their presence at very low concentrations, which LC-MS/MS is well-equipped to handle, achieving detection limits in the parts-per-billion (ppb) range. sciex.comlcms.cz

The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. lcms.czlongdom.orgfishersci.com In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]⁺ for ethanolamine) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This provides a very high degree of selectivity and reduces chemical noise. fishersci.com

For polar compounds like ethanolamine, Hydrophilic Interaction Liquid Chromatography (HILIC) is often used for separation prior to MS detection. lcms.cz To ensure accuracy and account for matrix effects, isotope-labeled internal standards, such as diethanolamine-d8, are frequently used. lcms.czfishersci.com LC-MS/MS methods have been developed and validated for the analysis of ethanolamines in complex samples like water and urine, demonstrating excellent linearity and recovery. lcms.czresearchgate.net

Table 5: LC-MS/MS Method Parameters for Ethanolamine Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a principal technique for the analysis of various organic compounds. However, the direct analysis of highly polar and low molecular weight compounds like ethanolamine presents significant challenges. nih.govresearchgate.netbre.com The inherent polarity of the ethanolamine molecule, owing to its hydroxyl and amine functional groups, leads to strong interactions with conventional GC column materials, resulting in poor chromatographic performance, such as severe peak tailing and potential decomposition at high temperatures. bre.comresearchgate.netlabrulez.com